(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a cyclopropyl group, and a fluorophenyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring, for example, is a six-membered ring containing two nitrogen atoms. The cyclopropyl group is a three-membered carbon ring, and the fluorophenyl group is a six-membered carbon ring with a fluorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with electrophiles or act as a base due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom might increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. It exhibits promising activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
- The compound has demonstrated significant antioxidant activity, as evidenced by its ABTS radical scavenging ability. This property suggests potential applications in preventing oxidative stress-related diseases .
- Some indole derivatives, structurally related to this compound, have been investigated for their anti-HIV properties. While specific data on this compound are scarce, it falls within a class of molecules with potential antiviral effects .
- A related pyrazoline derivative was studied for its neurotoxic effects. Researchers evaluated its impact on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels, and behavioral parameters in alevins. Understanding its neurotoxic potential is crucial for safety assessments .
- Computational docking studies have explored the binding interactions of this compound with specific protein targets. Notably, it forms hydrogen bonds with key residues, suggesting potential therapeutic relevance .
- The compound serves as a key precursor for synthesizing novel heterocyclic compounds. Its unique structure allows for diverse modifications, leading to potential drug candidates .
Anticancer Properties
Antioxidant Activity
Anti-HIV Activity
Neurotoxicity Assessment
Molecular Docking Studies
Novel Heterocyclic Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[3-(dimethylamino)benzoyl]piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-25(2)19-5-3-4-17(14-19)22(28)26-10-12-27(13-11-26)23(29)21-15-20(21)16-6-8-18(24)9-7-16/h3-9,14,20-21H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHKRUKNGIISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone |
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